3-(Pyrrolidin-3-ylmethyl)quinoline
Description
3-(Pyrrolidin-3-ylmethyl)quinoline is a quinoline derivative featuring a pyrrolidine ring attached via a methylene bridge to the quinoline core at the 3-position. The compound is synthesized via nucleophilic substitution reactions, often starting from precursors like 3-(chloromethyl)quinoline hydrochloride () . Its applications span medicinal chemistry, particularly in antimicrobial and enzyme-targeted drug discovery, owing to the quinoline scaffold’s versatility in binding biological targets.
Properties
IUPAC Name |
3-(pyrrolidin-3-ylmethyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-4-14-13(3-1)8-12(10-16-14)7-11-5-6-15-9-11/h1-4,8,10-11,15H,5-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJXPRXYDPNTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-ylmethyl)quinoline typically involves the construction of the quinoline ring followed by the introduction of the pyrrolidine moiety. One common method is the Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene. The reaction conditions often include the use of a Lewis acid catalyst such as BF3·Et2O.
Another approach involves the use of a Friedländer synthesis, where a 2-aminobenzaldehyde reacts with a ketone in the presence of an acid catalyst to form the quinoline ring. The pyrrolidine ring can then be introduced via nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Continuous flow chemistry and automated synthesis platforms are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-ylmethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Alkylated quinoline derivatives
Scientific Research Applications
Medicinal Chemistry Applications
3-(Pyrrolidin-3-ylmethyl)quinoline serves as a crucial scaffold in the development of various therapeutic agents. Its structural features allow for modifications that enhance biological activity against a range of diseases. Below are some key applications:
- Antimicrobial Activity : Research indicates that compounds within this class exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibiting bacterial enzymes or disrupting cellular signaling pathways.
- Antiviral Properties : Quinoline derivatives have shown promise as antiviral agents against several viruses, including HIV and Zika virus. Their ability to interfere with viral replication processes makes them valuable in antiviral drug development .
- Anticancer Activity : Several studies have demonstrated the anticancer potential of this compound derivatives. For instance, modifications at the C-3 position have been linked to improved efficacy against cancer cell lines, suggesting that this compound could be a lead in cancer therapy .
Structural Modifications and Synthesis
The synthesis of this compound can be achieved through various methods, which include:
- Skraup Reaction : A classic method for synthesizing quinoline derivatives that allows for the introduction of functional groups at specific positions on the quinoline ring.
- Rh(III)-Catalyzed Reactions : Recent advancements have introduced more efficient synthetic routes using Rh(III) catalysts, which enhance yield and reduce side products .
The following table summarizes different synthetic methods and their outcomes:
| Synthesis Method | Description | Yield (%) | Notes |
|---|---|---|---|
| Skraup Reaction | Traditional method for quinoline synthesis | 60 | Often leads to complex mixtures |
| Rh(III)-Catalyzed | Modern approach enhancing selectivity | 85 | High atom economy and fewer by-products |
| Titanium Dioxide Catalyst | Environmentally friendly method | 70 | Non-toxic and stable catalyst |
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
- Cognitive Disorders : A study evaluated novel pyrrolo[3,2-c]quinoline derivatives as 5-HT6 receptor antagonists for treating cognitive deficits associated with Alzheimer's disease. The lead compound demonstrated significant binding affinity and procognitive effects in animal models .
- Anticancer Screening : In vitro evaluations of modified quinoline derivatives showed enhanced cytotoxicity against various cancer cell lines. Specifically, compounds with a pyrrolidine moiety exhibited better docking scores and biological activity compared to those lacking this feature .
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-ylmethyl)quinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling.
Comparison with Similar Compounds
Heterocyclic Substituents
- 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline (): Dual substitutions at the 2- and 4-positions with piperidine and pyrrolidine enhance antibacterial activity. The 3-position in the target compound allows for unhindered interactions with enzymes like DHFR, whereas 4-substituted analogs (e.g., chloroquine) prioritize heme-binding in antimalarial activity .
- The pyrrolidine at position 1 versus 3 alters spatial orientation in target binding, as seen in lower ecDHFR inhibition (I50 = 0.75 µM for 2-substituted quinolines; ) .
Functional Group Effects
- 3-(Chloromethyl)quinoline Hydrochloride (): A key synthetic intermediate, this compound’s chloromethyl group enables diverse substitutions. Compared to the pyrrolidinylmethyl group, it lacks basicity but offers higher reactivity for coupling reactions .
- Linomide (Quinoline-3-carboxamide) (): The carboxamide group at the 3-position confers antiangiogenic activity by inhibiting endothelial cell migration. In contrast, the pyrrolidinylmethyl group’s basicity may favor interactions with charged enzyme pockets (e.g., DHFR) .
Table 1: Comparative Analysis of Key Quinoline Derivatives
| Compound | Substituent(s) | Position | Synthesis Method | Yield | Biological Activity |
|---|---|---|---|---|---|
| 3-(Pyrrolidin-3-ylmethyl)quinoline | Pyrrolidinylmethyl | 3 | Nucleophilic substitution | ~80%* | Antimicrobial, enzyme inhibition |
| 3-(4-Methoxyphenylthio)quinoline | Phenylthio | 3 | Ullmann coupling | 90-95% | Antifungal |
| Indolo[3,2-c]quinoline | Fused indole | 3,2-c | Rh(III)-catalyzed dimerization | 70-85% | Antimicrobial |
| 6-Chloro-4-piperidinylquinoline | Piperidine, chlorine | 4,6 | SNAr reaction | 60-75% | Antibacterial |
| Linomide | Carboxamide | 3 | Condensation | 50-60% | Antiangiogenic |
*Estimated based on analogous reactions ().
Key Research Findings
- Positional Influence: Substitutions at the 3-position (e.g., pyrrolidinylmethyl) enhance selectivity for bacterial enzymes like DHFR over vertebrate counterparts, as seen in 2-substituted quinolines () .
- Synthetic Efficiency : Rh(III)-catalyzed methods () and Ullmann couplings () achieve higher yields (>85%) compared to multi-step nucleophilic substitutions (~80%) .
- Biological Specificity: The pyrrolidine ring’s basicity in this compound may improve blood-brain barrier penetration relative to polar carboxamides (e.g., linomide) .
Biological Activity
3-(Pyrrolidin-3-ylmethyl)quinoline is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a quinoline core substituted with a pyrrolidin-3-ylmethyl group. This structural modification enhances its pharmacological properties and makes it a valuable scaffold in drug discovery. The compound is characterized by its ability to interact with various biological targets, including enzymes and receptors.
The mechanism of action of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
- Receptor Interaction : It interacts with serotonin receptors (5-HT receptors), demonstrating potential as an antagonist for certain subtypes, which may have implications in treating mood disorders and other conditions .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness comparable to standard antibiotics. For instance, studies on quinoline derivatives have highlighted their ability to inhibit the growth of Mycobacterium tuberculosis, suggesting that modifications to the quinoline structure can enhance antimicrobial efficacy .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated that derivatives of quinoline, including those with pyrrolidine substitutions, possess cytotoxic effects against cancer cell lines. The presence of the pyrrolidine ring appears to enhance the compound's ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival .
Case Study 1: Antimycobacterial Activity
A study investigating a series of quinoline derivatives found that certain compounds showed higher activity against Mycobacterium species than traditional treatments like isoniazid. Among these derivatives, those similar to this compound demonstrated promising results, indicating the potential for developing new antitubercular agents .
Case Study 2: Anticancer Efficacy
In another study focused on anticancer activity, derivatives of this compound were synthesized and evaluated using MTT assays. Results indicated that modifications at the C-3 position of the quinoline nucleus significantly affected anticancer potency. Compounds with pyrrolidine substitutions showed varying degrees of efficacy depending on their structural characteristics .
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Unique Features |
|---|---|---|
| Quinoline Derivatives | Broad spectrum antimicrobial and anticancer activity | Core structure known for diverse biological effects |
| Pyrrolidine Derivatives | Enhanced pharmacokinetic properties | Improves solubility and bioavailability |
| 5-(Pyrrolidin-3-ylmethyl)quinoline | Specific inhibition of kinases and receptor antagonism | Unique combination enhancing biological activity |
Q & A
What are the established synthetic routes for 3-(Pyrrolidin-3-ylmethyl)quinoline, and what are the critical reaction conditions?
Basic Research Focus
The synthesis of this compound involves multi-step organic reactions. A common approach includes:
- Precursor Selection : Starting with halogenated quinoline derivatives (e.g., 2-chloro-3-vinylquinolines) to facilitate nucleophilic substitution or cyclization reactions .
- Functionalization : Introducing the pyrrolidinylmethyl group via alkylation or cross-coupling reactions. For example, reacting 3-vinylquinoline intermediates with brominated pyrrolidine derivatives under Pd-catalyzed conditions .
- Reaction Optimization : Key conditions include anhydrous solvents (e.g., DMF or THF), temperatures ranging from 80–120°C, and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the pure compound .
Critical Considerations : Impurity profiles must be monitored using TLC or HPLC. Yields typically range from 40–60%, depending on steric hindrance from the quinoline core .
What spectroscopic and analytical methods are used to characterize this compound?
Basic Research Focus
Characterization relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent integration. For example, the pyrrolidinylmethyl group shows distinct δ 2.5–3.5 ppm (CH₂) and δ 1.8–2.2 ppm (pyrrolidine CH₂) in ¹H NMR .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 253.2) .
- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~2900 cm⁻¹ (C-H stretching of pyrrolidine) confirm functional groups .
- X-ray Crystallography : For unambiguous structural elucidation, though this requires high-purity crystals .
Data Interpretation : Cross-referencing spectral data with computational simulations (e.g., DFT) resolves ambiguities in stereochemistry .
How can enantioselective synthesis of this compound be achieved?
Advanced Research Focus
Enantioselective synthesis requires chiral catalysts:
- Photoredox Catalysis : A chiral lithium phosphate/Ir-photoredox system induces axial chirality during Minisci-type C–H functionalization, achieving >90% enantiomeric excess (ee) .
- Key Steps :
- Challenges : Competing racemic pathways require precise control of solvent polarity (e.g., dichloroethane) and temperature (0–25°C) .
Validation : Enantiopurity is confirmed via chiral HPLC or circular dichroism (CD) spectroscopy .
What strategies resolve contradictions in reported biological activities of quinoline derivatives like this compound?
Advanced Research Focus
Discrepancies in bioactivity data (e.g., antioxidant EC₅₀ values) are addressed through:
- Systematic Meta-Analysis : Aggregating data from multiple studies to identify trends (e.g., substituent effects on potency) .
- Comparative Assays : Standardizing in vitro models (e.g., DPPH radical scavenging vs. FRAP for antioxidants) to reduce variability .
- Structure-Activity Relationship (SAR) Studies : Correlating functional groups (e.g., pyrrolidine vs. morpholine substituents) with activity using molecular docking .
Example : Conflicting reports on CYP450 inhibition can be resolved by testing under uniform conditions (e.g., human liver microsomes, pH 7.4) .
How to design experiments to assess the pharmacokinetic properties of this compound?
Advanced Research Focus
Pharmacokinetic studies involve:
- In Vitro ADME :
- In Vivo Models :
- Data Analysis : Phoenix WinNonlin® for pharmacokinetic parameter estimation .
Challenges : High protein binding (>90%) may require ultrafiltration or equilibrium dialysis to measure free fraction .
What role does the pyrrolidinylmethyl group play in modulating the biological activity of quinoline derivatives?
Advanced Research Focus
The pyrrolidinylmethyl substituent impacts:
- Lipophilicity : Increased logP (e.g., ~2.8 vs. 1.5 for unsubstituted quinoline) enhances membrane permeability .
- Target Engagement : Hydrogen bonding with enzymes (e.g., kinases) via the pyrrolidine nitrogen .
- Toxicity : Reduced hepatotoxicity compared to morpholine analogs, as shown in zebrafish models .
Methodology : Molecular dynamics simulations (e.g., GROMACS) predict binding modes and off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
